molecular formula C21H19N5O3S B12149785 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12149785
M. Wt: 421.5 g/mol
InChI Key: GMNCBSCRMZLQPO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2-methoxyphenyl)-α-chloroacetamide in the presence of KOH . Its structure features a furan-2-ylmethyl group at position 4 of the triazole ring, a pyridin-4-yl group at position 5, and a sulfanyl-linked N-(2-methoxyphenyl)acetamide moiety. The compound demonstrates significant anti-exudative activity (AEA) in rat models, reducing inflammation by 48–52% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Physicochemical characterization includes NMR and IR spectral data confirming thione-to-sulfanyl conversion and acetamide linkage .

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H19N5O3S/c1-28-18-7-3-2-6-17(18)23-19(27)14-30-21-25-24-20(15-8-10-22-11-9-15)26(21)13-16-5-4-12-29-16/h2-12H,13-14H2,1H3,(H,23,27)

InChI Key

GMNCBSCRMZLQPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids or their equivalents under acidic or basic conditions.

Example Protocol:

  • Starting Material: 2-Chloro-N-(substituted phenyl)acetamide.

  • Reaction: Treated with 1H-1,2,4-triazole in acetonitrile with triethylamine.

  • Conditions: Reflux for 4 hours.

  • Yield: 70–85% after recrystallization.

Key Insight: The choice of substituents at this stage influences subsequent functionalization. Pyridin-4-yl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling.

Introduction of Furan-2-ylmethyl and Pyridin-4-yl Groups

The furan and pyridine moieties are attached through alkylation or nucleophilic substitution.

Furan-2-ylmethyl Addition:

  • Reagents: Furan-2-ylmethyl bromide, potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Conditions: Stirring at 80°C for 6 hours.

  • Yield: 65–75%.

Pyridin-4-yl Substitution:

  • Reagents: 4-Pyridinylboronic acid, palladium catalyst.

  • Conditions: Suzuki-Miyaura coupling at 100°C.

  • Yield: 60–70%.

Optimization Note: Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields.

Sulfanyl Group Incorporation

The sulfanyl (-S-) bridge is introduced via thiol-alkylation or displacement reactions.

Thiol-Alkylation Protocol:

  • Reagents: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, α-chloroacetamide.

  • Base: Triethylamine.

  • Solvent: Ethanol.

  • Conditions: Reflux for 3 hours.

  • Yield: 80–90%.

Critical Factor: Excess thiol (1.2 equiv) ensures complete displacement of chloride.

Acetamide Coupling with N-(2-Methoxyphenyl)

The final acetamide group is coupled using standard acylation methods.

Acylation Method:

  • Reagents: 2-Methoxyaniline, chloroacetyl chloride.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Dichloromethane.

  • Conditions: 0°C to room temperature, 2 hours.

  • Yield: 85–92%.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Triazole FormationHydrazine + Carboxylic Acid (H2SO4, 100°C)70–85
Furan AlkylationFuran-2-ylmethyl bromide, K2CO3, DMF, 80°C65–75
Pyridine CouplingSuzuki-Miyaura (Pd catalyst, 100°C)60–70
Sulfanyl Incorporationα-Chloroacetamide, Et3N, EtOH, reflux80–90
Acetamide AcylationChloroacetyl chloride, DIPEA, CH2Cl285–92

Challenges and Solutions

  • Regioselectivity in Triazole Formation:

    • Issue: Competing 1,3,4-triazole isomers.

    • Solution: Use of directing groups (e.g., pyridin-4-yl) to control regiochemistry.

  • Stability of Sulfanyl Intermediates:

    • Issue: Oxidation to sulfones under aerobic conditions.

    • Solution: Conduct reactions under nitrogen atmosphere.

  • Purification of Polar Intermediates:

    • Issue: Low solubility in organic solvents.

    • Solution: Use mixed solvents (e.g., MeOH/CH2Cl2) for crystallization.

Scalability and Industrial Relevance

  • Batch Size: Lab-scale syntheses report gram-scale production (5–10 g).

  • Cost Drivers: Palladium catalysts in Suzuki coupling contribute ~40% of total cost.

  • Green Chemistry Alternatives:

    • Replace DMF with cyclopentyl methyl ether (CPME).

    • Use recyclable silica-supported catalysts for coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Compounds containing triazole rings have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
  • Anticancer Potential:
    • Research suggests that similar triazole-containing compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .
  • Anti-inflammatory Effects:
    • In silico studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

  • Fungicidal Properties:
    • Triazole derivatives are widely used in agriculture for their fungicidal properties. They can inhibit the growth of pathogenic fungi affecting crops, thus enhancing agricultural productivity and sustainability .
  • Herbicidal Activity:
    • The structural characteristics of triazole compounds allow them to act as herbicides by interfering with the metabolic processes of unwanted plants, making them valuable in weed management strategies .

Material Science Applications

  • Polymer Chemistry:
    • The unique properties of this compound make it suitable for incorporation into polymer matrices to enhance mechanical strength and thermal stability. Research into polymer composites utilizing such compounds is ongoing .

Case Studies

  • Synthesis and Characterization:
    • A study detailed the synthesis of a similar triazole compound using standard organic transformations and characterized it using NMR and mass spectrometry techniques. The synthesized compound showed promising biological activity, warranting further investigation into its structure-activity relationship (SAR) .
  • Biological Evaluation:
    • Another investigation focused on evaluating the anti-inflammatory properties through molecular docking studies, confirming its potential as a lead compound for drug development targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Alkyl Groups : The furan-2-ylmethyl group in the target compound may enhance AEA via π-π interactions with inflammatory targets, whereas ethyl/allyl groups (e.g., ) improve lipophilicity and membrane permeability.
  • Pyridine Position: Pyridin-4-yl (target compound) vs.

Variations in the Acetamide Aryl Group

Table 2: Aryl Group Modifications and Activity Trends

Compound Name Aryl Substituent Key Activity Reference
Target Compound 2-Methoxyphenyl Anti-exudative (48–52% inhibition)
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide Electron-withdrawing groups (e.g., nitro, chloro) Enhanced antimicrobial and antioxidant activity (MIC: 12.5–25 µg/mL)
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide) 4-Ethylphenyl Orco channel agonism (insect attractant)
OLC-12 (2-(4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-(4-Isopropylphenyl)Acetamide 4-Isopropylphenyl Orco channel agonism

Key Observations :

  • Methoxy vs. Ethyl/Isopropyl : The 2-methoxyphenyl group in the target compound likely contributes to AEA through hydrogen bonding, while bulkier substituents (e.g., isopropyl in ) shift activity toward insect receptor modulation.
  • Electron-Withdrawing Groups : Derivatives with nitro or chloro substituents () show broad-spectrum antimicrobial activity, suggesting structure-activity relationships (SAR) dependent on electronic effects.

Table 3: Efficacy Relative to Reference Compounds

Compound Class Target Activity Efficacy (vs. Reference) Reference
Target Compound Anti-exudative 48–52% inhibition (diclofenac sodium: 55% at 8 mg/kg)
KA3 () Antimicrobial MIC 12.5 µg/mL (ciprofloxacin: 6.25 µg/mL)
ZE-4b () Anti-inflammatory Not quantified; structural similarity to COX inhibitors

Key Observations :

  • The target compound’s AEA is dose-dependent and approaches the efficacy of diclofenac, a first-line NSAID .
  • Antimicrobial derivatives () achieve lower potency than ciprofloxacin but demonstrate the versatility of the 1,2,4-triazole scaffold.

Physicochemical and Spectral Properties

  • Solubility: Recrystallization from ethanol () suggests moderate polarity. Ethyl/methyl groups () may enhance solubility in organic solvents.
  • Stability : The sulfanyl linkage is stable under reflux conditions (), critical for maintaining integrity during synthesis.
  • Spectral Data :
    • IR : C=O stretch at 1669 cm⁻¹, N-H stretch at 3243–3190 cm⁻¹ ().
    • <sup>1</sup>H NMR : Aromatic protons at 6.8–8.2 ppm; methoxy singlet at ~3.8 ppm ().

Biological Activity

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • CAS Number : 557062-86-9

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds with a triazole scaffold have been shown to possess significant antibacterial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, triazole-thione hybrids have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity :
    • The triazole moiety is also known for its antifungal properties. Studies indicate that compounds like 1,2,4-triazole derivatives show potent activity against fungi such as Candida albicans and Aspergillus fumigatus. The presence of electron-donating groups on the phenyl ring enhances this activity .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example:

  • A study found that certain triazole-thione compounds exhibited cytotoxic effects on various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant activity .
  • The compound's ability to inhibit specific metabolic pathways in cancer cells suggests it may serve as a lead for further drug development.

Other Biological Activities

  • Antioxidant Activity :
    • Triazole derivatives have shown promising antioxidant properties, which can mitigate oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role .
  • Anti-inflammatory Effects :
    • Some studies have reported that triazole-containing compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the pyridine and furan rings can enhance or reduce biological activity.
  • The presence of a methoxy group has been associated with increased lipophilicity and improved cellular uptake .

Case Studies

  • Synthesis and Evaluation :
    • A recent synthesis involving a similar triazole derivative demonstrated effective antimicrobial activity with MIC values comparable to established antibiotics . This study underscores the potential for developing new antimicrobial agents based on the triazole scaffold.
  • Clinical Relevance :
    • Investigations into the pharmacokinetics and safety profiles of triazole derivatives are ongoing, with some compounds entering preclinical trials for various indications including cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . Purification typically includes recrystallization from ethanol to yield white or light-yellow crystalline products with defined melting points.

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on a combination of elemental analysis , ¹H NMR spectroscopy , and chromatography-mass spectrometry (LC-MS). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software for refinement) is employed to resolve atomic coordinates and verify stereochemistry .

Q. What experimental models are used to evaluate the anti-exudative activity of this compound?

  • Methodological Answer : Anti-exudative activity is assessed using a formalin-induced edema model in rats . Digital plethysmometry measures paw volume changes, with sodium diclofenac as a reference standard. Doses ranging from 50–200 mg/kg are administered, and statistical significance (e.g., p < 0.05) is determined via ANOVA .

Advanced Research Questions

Q. How do structural modifications at the 4th position of the triazole ring influence biological activity?

  • Methodological Answer : Substituents at the 4th position (e.g., methoxy, nitro, or fluorine groups) significantly enhance anti-exudative activity. For instance, methoxy groups improve solubility and bioavailability, while nitro groups increase electron-withdrawing effects, enhancing receptor binding. Structure-activity relationship (SAR) studies reveal that 15 of 21 derivatives exceed sodium diclofenac in efficacy .

Q. What computational models are utilized to predict toxicity and optimize safety profiles?

  • Methodological Answer : Non-experimental toxicity prediction employs GUSAR (General Unrestricted Structure-Activity Relationships) and TEST (Toxicity Estimation Software Tool) models. These tools estimate LD₅₀ values and classify compounds into toxicity categories (e.g., Class IV: low toxicity). Validation involves acute toxicity studies in rats (doses up to 5000 mg/kg), with histopathological and biochemical monitoring .

Q. How is crystallographic data leveraged to resolve conformational ambiguities in this compound?

  • Methodological Answer : High-resolution X-ray diffraction data, refined using SHELXL , reveal solvate formation (e.g., methanol/water molecules in the crystal lattice). Triclinic pinacoidal symmetry is observed, with hydrogen-bonding networks critical for stabilizing the 3D structure. Discrepancies in torsional angles are resolved via iterative refinement cycles .

Q. What experimental design strategies mitigate variability in anti-exudative activity assays?

  • Methodological Answer : To minimize variability:

  • Use inbred rat strains (e.g., Wistar) to reduce genetic variability.
  • Standardize edema induction (e.g., 0.1 mL of 2% formalin).
  • Implement blinded measurements and cross-validate results with LC-MS quantification of inflammatory markers (e.g., prostaglandins) .

Q. How are SAR contradictions addressed when substituents yield divergent activity trends?

  • Methodological Answer : Contradictions (e.g., ethyl groups reducing activity while fluorine enhances it) are resolved through density functional theory (DFT) calculations. These assess electronic effects (e.g., HOMO-LUMO gaps) and steric parameters. In vitro binding assays (e.g., COX-2 inhibition) further validate hypotheses .

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